molecular formula C11H14O3 B2454802 2-Methoxy-6-propoxybenzaldehyde CAS No. 385802-22-2

2-Methoxy-6-propoxybenzaldehyde

Cat. No. B2454802
Key on ui cas rn: 385802-22-2
M. Wt: 194.23
InChI Key: PPQKVUDJQYVKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06787543B2

Procedure details

Propyl bromide (1 ml) was added to a mixture of 2-hydroxy-6-methoxybenzaldehyde (0.45 g), potassium carbonate (0.83 g) and a small amount of potassium iodide in a mixed solvent of N,N-dimethylformamide (10 ml) and acetone (5 ml). After being stirred for 5 hours at 100° C., the mixture was poured into ice-water (20 ml) and extracted with ethyl acetate. The extract was washed with brine (10 ml), dried over magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel using a mixed solvent of hexane and ethyl acetate (4:1). The fractions containing the objective compound were collected and evaporated under reduced pressure to give colorless oil of 2-methoxy-6-propoxybenzaldehyde (0.3 g).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH3:3].[OH:5][C:6]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[C:7]=1[CH:8]=[O:9].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CC(C)=O.CN(C)C=O>[CH3:15][O:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:6]([O:5][CH2:1][CH2:2][CH3:3])[C:7]=1[CH:8]=[O:9] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(CC)Br
Name
Quantity
0.45 g
Type
reactant
Smiles
OC1=C(C=O)C(=CC=C1)OC
Name
Quantity
0.83 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
ice water
Quantity
20 mL
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After being stirred for 5 hours at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel using a mixed solvent of hexane and ethyl acetate (4:1)
ADDITION
Type
ADDITION
Details
The fractions containing the objective compound
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=C(C=O)C(=CC=C1)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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